molecular formula C22H28N2O7 B11016540 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11016540
M. Wt: 432.5 g/mol
InChI Key: XPDUHNYQIWFVKY-UHFFFAOYSA-N
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Description

N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin derivative functionalized with a glycylglycine dipeptide moiety. Its structure features:

  • An acetyloxy linker connecting the coumarin to the glycylglycine unit, offering stability and modulating solubility.
  • A glycylglycine (Gly-Gly) dipeptide, which introduces hydrogen-bonding capacity and influences bioavailability .

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H28N2O7/c1-3-4-5-6-7-17-14(2)16-9-8-15(10-18(16)31-22(17)29)30-13-20(26)23-11-19(25)24-12-21(27)28/h8-10H,3-7,11-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)

InChI Key

XPDUHNYQIWFVKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)OC1=O)C

Origin of Product

United States

Biological Activity

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, also known as 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS Number: 438030-04-7), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC18H22O5
Molecular Weight318.36 g/mol
IUPAC Name[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
CAS Number438030-04-7

The structure features a coumarin backbone, which is known for various pharmacological activities, including anti-inflammatory and antioxidant properties.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's structure suggests potential for scavenging free radicals, which can mitigate oxidative stress in biological systems. In vitro studies have shown that similar compounds can inhibit oxidative damage in cellular models, indicating a promising area for further exploration with this specific compound .

2. Enzyme Inhibition

Coumarin derivatives have been evaluated for their inhibitory effects on key enzymes involved in various diseases:

  • Cholinesterases (AChE and BChE) : this compound may exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have shown IC50 values in the low micromolar range against AChE, suggesting that this compound could be a candidate for further investigation in neurodegenerative disease research .
  • Cyclooxygenase (COX) : The potential anti-inflammatory effects of this compound may be attributed to its ability to inhibit COX enzymes, which are key players in the inflammatory response. Studies on related compounds indicate moderate inhibition of COX enzymes, which could translate into therapeutic benefits .

3. Cytotoxicity

Preliminary studies on related coumarin derivatives have assessed their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). While specific data on this compound is limited, structural analogs have demonstrated varying degrees of cytotoxicity, warranting further investigation into this compound's potential as an anticancer agent .

Table 1: Summary of Biological Activities of Coumarin Derivatives

Activity TypeRelated CompoundsObserved Effects
AntioxidantVarious coumarinsScavenging of free radicals
AChE Inhibition4-Oxo derivativesIC50 values ranging from 5 to 20 μM
COX InhibitionBenzofuran derivativesModerate inhibition observed
CytotoxicityMCF-7 cell lineIC50 values ranging from 10 to 30 μM

Scientific Research Applications

Synthesis Overview

The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves several key steps:

  • Formation of the Coumarin Backbone : The base structure is derived from 3-hexyl-4-methylcoumarin.
  • Acetylation : The hydroxyl group is acetylated using acetic anhydride or acetyl chloride.
  • Glycylglycine Addition : The acetylated coumarin is then reacted with glycylglycine under appropriate conditions to form the final product.

Biological Activities and Applications

The biological activity of this compound is primarily attributed to its coumarin backbone. Research indicates several potential applications:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL

Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory responses, particularly by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Anticoagulant Effects

Coumarins are known for their anticoagulant properties, and this compound may exhibit similar effects, making it a candidate for further research in thrombotic disorders.

Potential Antidiabetic Activity

The compound's structural features suggest potential inhibitory effects on enzymes related to glucose metabolism, indicating possible applications in managing diabetes.

Comparative Analysis with Other Coumarins

To understand the unique features of this compound, a comparison with other coumarin derivatives can be made:

Compound NameStructureUnique Features
4-MethylcoumarinStructureSimple structure; used as a fluorescent marker
7-HydroxycoumarinStructureExhibits anticoagulant properties
N-{[(3-Hexyl)-4-methyl]}StructureUnique combination of ester and amide functionalities

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity (2024) :
    • Objective : Assess efficacy against bacterial strains.
    • Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50%.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

The coumarin core’s substitution pattern significantly impacts physicochemical properties. Key analogues include:

Compound Name Coumarin Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Hexyl-4-methyl Not provided Not provided High lipophilicity due to hexyl chain -
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-Hexyl-4-methyl C₂₀H₂₅NO₆ 375.42 Glycine instead of glycylglycine; reduced hydrogen-bonding capacity
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-Ethyl Not provided Not provided Ethyl substituent decreases lipophilicity; propanoyl linker alters flexibility
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-Chloro-7-hydroxy-4-methyl C₁₄H₁₂ClNO₆ 325.71 Chloro and hydroxy groups enhance polarity and potential bioactivity
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 4-Methyl C₁₄H₁₃NO₆ 291.26 Simpler structure; marked as IRRITANT, suggesting reactivity

Key Observations :

  • The 3-hexyl group in the target compound and ’s analogue increases hydrophobicity compared to ethyl () or methyl () substituents .

Linker and Amino Acid Modifications

Variations in the linker and amino acid moiety influence molecular flexibility and interactions:

Compound Name Linker Amino Acid Functional Impact Reference
Target Compound Acetyl Glycylglycine Enhanced hydrogen-bonding and peptide-mediated interactions -
Acetyl Glycine Reduced hydrogen-bonding sites compared to glycylglycine
Propanoyl Glycylglycine Longer linker may increase conformational flexibility
Acetyl Glycine Simplified structure with fewer interaction sites

Key Observations :

  • Glycylglycine (vs.
  • Propanoyl linkers () may alter spatial orientation compared to acetyl linkers, affecting target engagement .

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